1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea
Descripción
This compound features a urea core bridging a benzo[d][1,3]dioxol-5-yl moiety and a 2,4-bis(dimethylamino)pyrimidin-5-yl group. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The pyrimidine ring substituted with two dimethylamino groups likely improves solubility and electronic interactions with biological targets, such as kinases or receptors .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2,4-bis(dimethylamino)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21(2)14-11(8-17-15(20-14)22(3)4)19-16(23)18-10-5-6-12-13(7-10)25-9-24-12/h5-8H,9H2,1-4H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURCMPOVCDZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Pyrimidinyl Urea Group: This step involves the reaction of 2,4-bis(dimethylamino)pyrimidine with an isocyanate derivative to form the urea linkage.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrimidinyl urea group under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Substituent Variations on the Pyrimidine Ring
Key Example :
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS: 1448050-67-6)
- Structural Difference: Methoxy (-OCH₃) groups replace dimethylamino (-N(CH₃)₂) at the 2- and 4-positions of the pyrimidine.
- Impact: Solubility: Dimethylamino groups enhance water solubility due to their basicity, whereas methoxy groups are less polar .
Core Structure Variations
Example 1 : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP 2023/39)
- Structural Difference : Pyrido[1,2-a]pyrimidin-4-one core replaces the urea-linked pyrimidine.
- Pharmacokinetics: The lactam group may reduce metabolic degradation compared to urea .
Example 2 : N1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine (CAS: 2414374-53-9)
Linkage Variations
Example : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 53)
- Structural Difference : Cyclopropanecarboxamide replaces the urea linkage.
- Conformational Effects: The cyclopropane ring introduces steric constraints, which may alter binding kinetics .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Synthesis : The target compound’s urea linkage is synthesized via carbodiimide-mediated coupling, similar to methods for CAS: 1448050-67-6 .
- Crystallography : Tools like SHELX and Mercury () are critical for analyzing conformational differences, such as the planarity of the benzo[d][1,3]dioxol group .
- Patent Trends: Recent patents () highlight a shift toward fused heterocyclic cores (e.g., pyrido-pyrimidinones) to improve target engagement and intellectual property positioning.
Actividad Biológica
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.39 g/mol. The structural features include a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which may contribute to its biological properties.
The compound's activity is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation : The presence of the pyrimidine group indicates possible interactions with various receptors, including those involved in neurotransmission and cell signaling.
Antidiabetic Activity
A recent study evaluated the antidiabetic potential of related benzodioxol derivatives through in vitro assays against α-amylase. Compounds similar to this compound exhibited IC50 values ranging from 0.68 to 0.85 µM for α-amylase inhibition, indicating significant antidiabetic properties .
| Compound | IC50 (µM) | Target |
|---|---|---|
| IIa | 0.85 | α-Amylase |
| IIc | 0.68 | α-Amylase |
Cytotoxicity Studies
Cytotoxicity was assessed using MTS assays across various cancer cell lines. The results indicated that while some derivatives showed promising anticancer activity (IC50 values between 26–65 µM), they also demonstrated negligible effects on normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for further development .
Case Studies
- In Vivo Studies : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that administration of related benzodioxol derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This indicates the potential for therapeutic use in managing diabetes.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, highlighting their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
